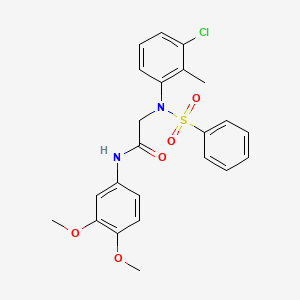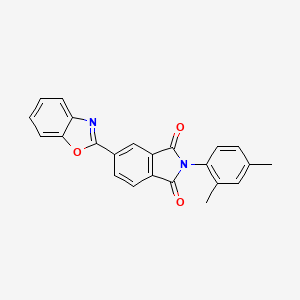![molecular formula C18H26N2O3 B6082633 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone](/img/structure/B6082633.png)
1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone, also known as Mepiprazole, is a chemical compound that belongs to the pyrrolidinone family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone acts as a dopamine D2 receptor antagonist, meaning that it blocks the binding of dopamine to these receptors. This leads to a decrease in dopamine activity in the brain, which can have a range of effects depending on the specific brain region and the individual's overall dopamine levels. Additionally, 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been shown to have some activity at serotonin receptors, although its exact mechanism of action at these receptors is not yet fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone are complex and varied, depending on the specific brain region and the individual's overall dopamine levels. In general, 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been shown to decrease dopamine activity in the brain, which can lead to a range of effects, including changes in mood, motivation, and reward processing. Additionally, 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been shown to have some activity at serotonin receptors, which may also contribute to its overall effects.
实验室实验的优点和局限性
One advantage of using 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone in lab experiments is its high affinity for dopamine D2 receptors, which allows for precise manipulation of dopamine activity in the brain. Additionally, 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone in lab experiments. For example, its effects may vary depending on the individual's overall dopamine levels, and it may have off-target effects at other receptors.
未来方向
There are many potential future directions for research on 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving dopamine dysregulation. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone at serotonin receptors, and to determine whether it may have any potential therapeutic applications in this area. Finally, new synthesis methods may be developed to improve the efficiency and yield of 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone production, making it more accessible for scientific research.
合成方法
1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenethylamine with tetrahydro-2H-pyran-4-ol, followed by the addition of pyrrolidinone and subsequent purification steps. The final product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. As such, 1-[2-(4-methoxyphenyl)ethyl]-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone has been used to study the role of dopamine in various neurological disorders, including schizophrenia, bipolar disorder, and Parkinson's disease.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-22-17-4-2-14(3-5-17)6-9-20-13-16(12-18(20)21)19-15-7-10-23-11-8-15/h2-5,15-16,19H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCFRAHYFZHHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-piperidinyl)-3-[2-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6082556.png)

![ethyl 3-(2,4-difluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6082579.png)



![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)

![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6082646.png)
![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6082656.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)
